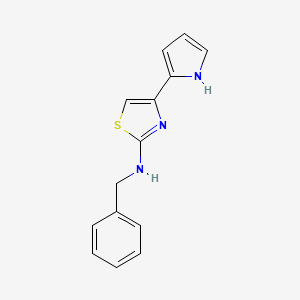
2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of dichloro and fluoro substituents on the benzene ring, as well as a triazole moiety. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzoic acid and 4H-1,2,4-triazole.
Activation of Carboxylic Acid: The carboxylic acid group of 2,4-dichloro-5-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid is then reacted with 4H-1,2,4-triazole to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole moiety.
Hydrolysis: Products include 2,4-dichloro-5-fluorobenzoic acid and 4H-1,2,4-triazole.
科学的研究の応用
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions and enzymes, potentially inhibiting their activity. The compound may also interact with DNA or proteins, leading to disruption of cellular processes. The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-fluorobenzoic acid: A precursor in the synthesis of the target compound.
4H-1,2,4-Triazole: A key component of the target compound.
2,4-Dichloro-5-fluoro-N-(1H-1,2,4-triazol-3-yl)benzamide: A structural isomer with similar properties.
Uniqueness
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to the specific arrangement of its substituents, which can influence its biological activity and chemical reactivity. The presence of both dichloro and fluoro groups, along with the triazole moiety, provides a distinct profile that can be exploited for various applications in medicinal chemistry and chemical biology.
特性
分子式 |
C9H5Cl2FN4O |
|---|---|
分子量 |
275.06 g/mol |
IUPAC名 |
2,4-dichloro-5-fluoro-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C9H5Cl2FN4O/c10-5-2-6(11)7(12)1-4(5)8(17)15-9-13-3-14-16-9/h1-3H,(H2,13,14,15,16,17) |
InChIキー |
BZWVMZKGZPGJPI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)NC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
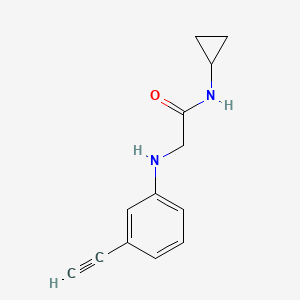
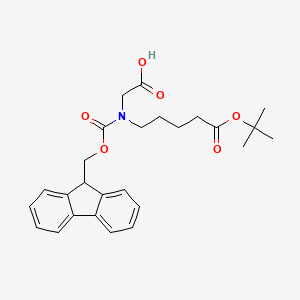
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)
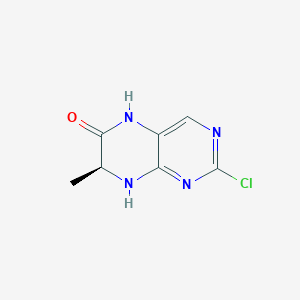



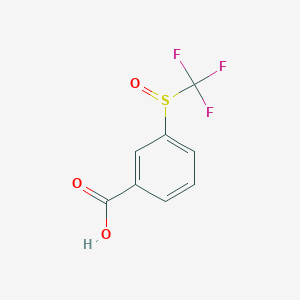
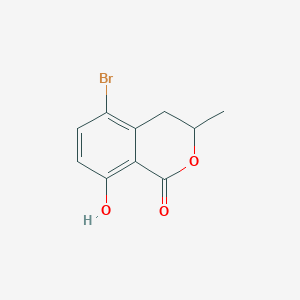
![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)

